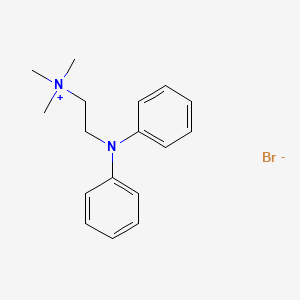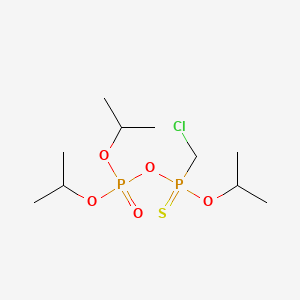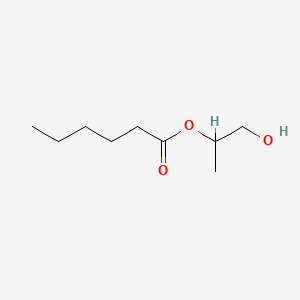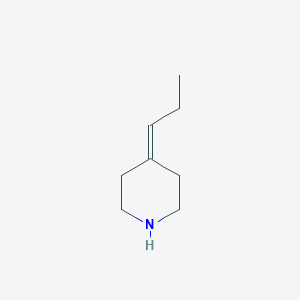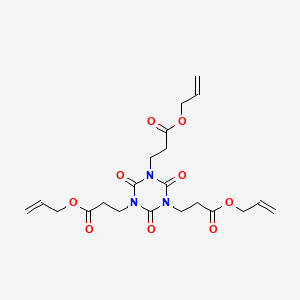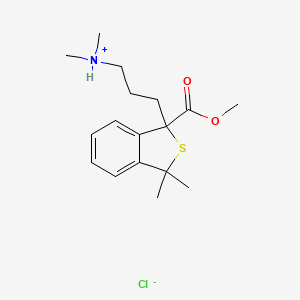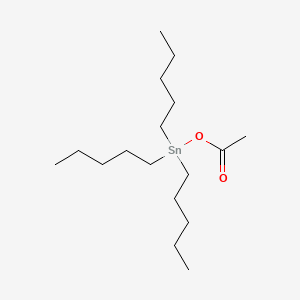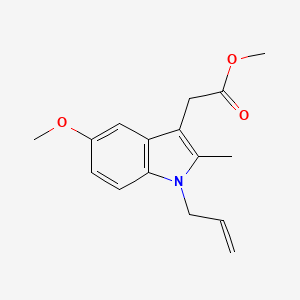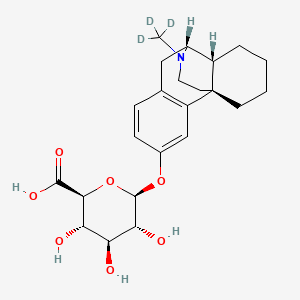
Dextrorphan-d3 b-D-O-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dextrorphan-d3 b-D-O-Glucuronide is a stable isotope-labeled metabolite of dextrorphan. It is primarily used in scientific research as a reference material for accurate and reliable data analysis . The compound has a molecular formula of C23H28D3NO7 and a molecular weight of 436.51 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dextrorphan-d3 b-D-O-Glucuronide involves the glucuronidation of dextrorphan. This process typically occurs in the liver, where dextrorphan is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase . The reaction conditions often include the presence of UDP-glucuronic acid and the enzyme in a suitable buffer solution.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring high yield and purity of the final product. The compound is then purified using chromatographic techniques to meet the required standards for research applications .
Análisis De Reacciones Químicas
Types of Reactions
Dextrorphan-d3 b-D-O-Glucuronide primarily undergoes glucuronidation, a type of conjugation reaction. This reaction helps in the excretion of the compound from the body by making it more water-soluble .
Common Reagents and Conditions
The common reagents used in the glucuronidation reaction include UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase. The reaction is typically carried out in a buffer solution at physiological pH and temperature .
Major Products
The major product of the glucuronidation reaction is this compound itself. This compound is more water-soluble than its precursor, dextrorphan, facilitating its excretion from the body .
Aplicaciones Científicas De Investigación
Dextrorphan-d3 b-D-O-Glucuronide is widely used in scientific research for various applications:
Chemistry: It serves as a reference material for the quantification of dextrorphan in analytical studies.
Biology: The compound is used to study the metabolic pathways and excretion mechanisms of dextrorphan.
Industry: The compound is used in the development of analytical methods for drug testing and quality control.
Mecanismo De Acción
Dextrorphan-d3 b-D-O-Glucuronide exerts its effects through the process of glucuronidation. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase, which transfers glucuronic acid to dextrorphan, forming the glucuronide conjugate . This process increases the water solubility of dextrorphan, facilitating its excretion from the body .
Comparación Con Compuestos Similares
Similar Compounds
Dextrorphan O-b-D-glucuronide D3: Another stable isotope-labeled glucuronide of dextrorphan.
Dextrorphan-β-D-O-glucuronide: A non-deuterated version of the compound.
Uniqueness
Dextrorphan-d3 b-D-O-Glucuronide is unique due to its stable isotope labeling, which makes it highly valuable for accurate and reliable data analysis in scientific research . This labeling allows for precise quantification and tracking of the compound in various biological and chemical studies .
Propiedades
Fórmula molecular |
C23H31NO7 |
|---|---|
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1R,9R,10R)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H31NO7/c1-24-9-8-23-7-3-2-4-14(23)16(24)10-12-5-6-13(11-15(12)23)30-22-19(27)17(25)18(26)20(31-22)21(28)29/h5-6,11,14,16-20,22,25-27H,2-4,7-10H2,1H3,(H,28,29)/t14-,16+,17-,18-,19+,20-,22+,23+/m0/s1/i1D3 |
Clave InChI |
YQAUTKINOXBFCA-XHKRQAEKSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
SMILES canónico |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


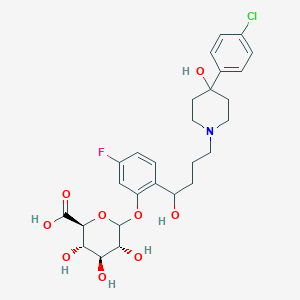
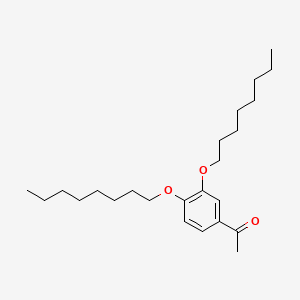
![Ruthenium,chloro[a-(3,5-dimethyl-1H-pyrazol-1-yl-kn2)-3,5-dimethyl-1H-pyrazole-1-acetato-kn2,ko1]bis(triphenylphosphine)-,(oc-6-34)-(9ci)](/img/structure/B13749567.png)
![3-(Dimethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13749570.png)

